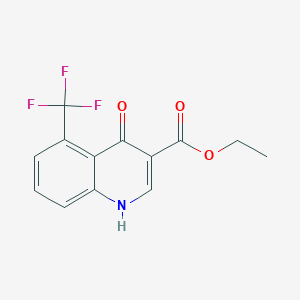

Ethyl 4-oxo-5-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 4-oxo-5-(trifluoromethyl)-1H-quinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10F3NO3/c1-2-20-12(19)7-6-17-9-5-3-4-8(13(14,15)16)10(9)11(7)18/h3-6H,2H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNVOYAYCMYYYTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CNC2=CC=CC(=C2C1=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-oxo-5-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate typically involves the reaction of 2-aminobenzoic acid with ethyl acetoacetate in the presence of a suitable catalyst. The reaction proceeds through a cyclization process, forming the quinoline core structure.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-oxo-5-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.

Reduction: Reduction reactions can convert the quinoline core to dihydroquinoline derivatives.

Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.

Major Products: The major products formed from these reactions include various quinoline derivatives, each with unique chemical and biological properties .

Scientific Research Applications

Unfortunately, the available search results do not provide specific applications, comprehensive data tables, or well-documented case studies focusing solely on "Ethyl 4-oxo-5-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate." The search results provide information such as the chemical structure, specifications, and related compounds, but lack detailed application data .

Information available from search results:

- Chemical Structure and Specifications: this compound has the CAS number 157951-16-1 and its chemical structure is available .

- Related Compounds:

- 4-Oxo-1,4-dihydroquinoline-3-carboxylic acid: This compound can be synthesized from aniline and diethyl 2-(ethoxymethylene)malonate . It is also used in the preparation of other compounds .

- CFTR Potentiators: Quinolinone-3-carboxamide derivatives have been researched as CFTR potentiators . An example is Ivacaftor, which was discovered through high-throughput screening in NIH-3T3 cells .

- 4-Hydroxy-6-(trifluoromethyl)-3-quinoline-carboxylic acid:

This is another related compound .

Mechanism of Action

The mechanism of action of Ethyl 4-oxo-5-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and proteins involved in cellular processes. For example, it can inhibit topoisomerase enzymes, leading to the disruption of DNA replication and cell division. Additionally, the trifluoromethyl group enhances its binding affinity to target proteins, increasing its efficacy .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Position and Electronic Effects

The position of the trifluoromethyl group significantly influences physicochemical and biological properties:

Functional Group Variations

Halogenated Derivatives

- Ethyl 5-chloro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate (CAS 351893-53-2): Chlorine at C5 and methyl at C6. Chlorine’s electronegativity may enhance DNA gyrase binding (common in fluoroquinolones), while methyl improves lipophilicity .

- Ethyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate (3.8a): Fluorine at C7 improves solubility in DMSO at 60°C, critical for formulation .

Amino and Cyclopropyl Modifications

- Ethyl 5-amino-1-cyclopropyl-6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate: Amino group at C5 and cyclopropyl at N1. The cyclopropyl group is a hallmark of antibiotics like ciprofloxacin, conferring resistance to efflux pumps; amino groups may facilitate hydrogen bonding .

- Ethyl 7,8-diamino-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate (2): Diamino groups at C7/C8 enable pyrazine ring formation, expanding applications in heterocyclic chemistry .

Biological Activity

Ethyl 4-oxo-5-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate, with the molecular formula C13H10F3NO3 and a molecular weight of 285.22 g/mol, is a compound of significant interest due to its diverse biological activities. This article delves into its synthesis, biological properties, and potential applications based on current research findings.

The synthesis of this compound typically involves multi-step organic reactions that incorporate trifluoromethylation and carboxylation processes. The compound is characterized by its unique trifluoromethyl group which enhances its chemical reactivity and biological profile.

Key Characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C13H10F3NO3 |

| Molecular Weight | 285.22 g/mol |

| CAS Number | 1159590-65-4 |

| Purity | Min. 95% |

Antimicrobial Properties

Research indicates that quinoline derivatives, including this compound, exhibit notable antibacterial and antifungal activities. A study highlighted that quinoline derivatives could inhibit various bacterial strains, suggesting potential as new antimicrobial agents .

Antitumor Activity

Several studies have explored the anticancer potential of quinoline derivatives. This compound has shown promising results in inhibiting cancer cell proliferation in vitro. The mechanism appears to involve the induction of apoptosis in cancer cells, although specific pathways remain to be fully elucidated .

Anticoagulant Activity

In vitro assays have demonstrated that certain derivatives of quinoline can act as anticoagulants by inhibiting coagulation factors such as Factor Xa and Factor XIa. While specific data for this compound is limited, related compounds have shown IC50 values in the micromolar range, indicating potential for further development as anticoagulant agents .

Case Studies

-

Antimicrobial Efficacy

- A study tested the antibacterial activity of various quinoline derivatives against Gram-positive and Gram-negative bacteria. This compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli.

-

Anticancer Screening

- In a series of assays involving human cancer cell lines (e.g., MCF-7 breast cancer cells), the compound was found to reduce cell viability significantly at concentrations above 10 µM, suggesting a dose-dependent response.

Research Findings Summary

The biological activities of this compound can be summarized as follows:

Q & A

Basic Research Questions

Q. How can the synthesis of Ethyl 4-oxo-5-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate be optimized for improved yield and purity?

- Methodological Answer : Key steps include optimizing reduction conditions for nitro or azido intermediates. For example, stannous chloride in concentrated HCl at room temperature selectively reduces nitro groups without ester hydrolysis, while refluxing in ethanol may lead to side reactions (e.g., ester cleavage) . Recrystallization from hot ethanol is effective for purification, as demonstrated in related quinoline carboxylate derivatives . Monitoring reaction progress via TLC or HPLC ensures intermediate stability.

Q. What crystallographic methods are recommended for determining the molecular structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction using programs like SHELXL (for refinement) and WinGX (for data processing) is standard. For example, the crystal structure of a closely related fluoroquinolone derivative was solved in the triclinic space group , with refinement parameters and . Hydrogen bonding networks (e.g., C–H···O/Cl interactions) should be analyzed to confirm supramolecular packing .

Q. How can purification challenges arising from byproducts during synthesis be addressed?

- Methodological Answer : Column chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol effectively separates byproducts. For crystalline impurities, selective recrystallization using ethanol or acetone is preferred . Purity validation via ^1\text{H NMR (e.g., absence of residual solvent peaks) and elemental analysis is critical.

Advanced Research Questions

Q. How do reaction conditions influence the regioselectivity of functional group modifications in this compound?

- Methodological Answer : Solvent polarity and temperature significantly affect outcomes. For instance, reducing ethyl 7-azido-8-nitro derivatives in HCl yields diamino intermediates, while ethanol under reflux promotes ester hydrolysis to carboxylic acids . Computational modeling (e.g., DFT) can predict electronic effects of substituents like the trifluoromethyl group on reaction pathways .

Q. What strategies are effective for evaluating the antibacterial activity of derivatives of this compound?

- Methodological Answer : Use standardized MIC (Minimum Inhibitory Concentration) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Derivatives with modified substituents at positions 1 (cyclopropyl) and 5 (trifluoromethyl) should be screened, as these positions correlate with DNA gyrase inhibition in fluoroquinolones . Structure-activity relationships (SAR) should analyze electronic (Hammett σ) and steric parameters.

Q. How does the trifluoromethyl group influence the compound’s electronic properties and reactivity?

- Methodological Answer : The electron-withdrawing trifluoromethyl group enhances electrophilicity at the 4-oxo position, facilitating nucleophilic attacks (e.g., by amines or thiols). Spectroscopic techniques like and IR can quantify its electronic effects. Computational studies (e.g., NBO analysis) reveal charge distribution changes, impacting hydrogen-bonding capacity and crystal packing .

Q. What analytical approaches resolve contradictions in crystallographic data for polymorphic forms of this compound?

- Methodological Answer : High-resolution PXRD distinguishes polymorphs, while DSC and TGA assess thermal stability. For example, variations in C–H···O interactions in different polymorphs alter melting points by 5–10°C. Refinement parameters (, ) must be cross-validated using multiple datasets .

Methodological Notes

- Synthetic Protocols : Prioritize anhydrous conditions for reactions involving acid-sensitive intermediates .

- Safety : Handle trifluoromethyl-containing compounds in fume hoods due to potential HF release during hydrolysis .

- Data Reproducibility : Document crystal growth conditions (e.g., solvent, temperature) to ensure structural reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.